(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Description
(5E)-5-[(4-Fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived thiazolidinone featuring a 4-fluorophenyl substituent at the C5 position and a methyl group at N3. The (E)-configuration of the exocyclic double bond (C5=C) is critical for its molecular geometry and intermolecular interactions. This compound belongs to a class of heterocyclic molecules known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWTVHCDJCYOA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Mechanism
The primary synthetic route involves a Knoevenagel condensation between 4-fluorobenzaldehyde and 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. This reaction proceeds via base-catalyzed enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group and subsequent dehydration to yield the thermodynamically stable (5E)-isomer.
Reaction Conditions:
- Catalyst: Sodium acetate (1.2 equiv)
- Solvent: Glacial acetic acid
- Temperature: Reflux (~118°C)
- Duration: 2 hours
- Workup: Precipitation in ice-water, filtration, and recrystallization (ethanol:dioxane, 3:1)
Table 1: Representative Laboratory-Scale Synthesis Parameters
| Component | Quantity/Parameter | Role |
|---|---|---|
| 4-Fluorobenzaldehyde | 1.0 equiv | Electrophilic reactant |
| 3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one | 1.0 equiv | Nucleophilic enolate precursor |
| Sodium acetate | 1.2 equiv | Base catalyst |
| Glacial acetic acid | 20 mL/g substrate | Solvent and proton donor |
| Recrystallization solvent | Ethanol:dioxane (3:1) | Purification medium |
Spectroscopic Characterization
Post-synthesis validation employs multimodal analytical techniques:
- 1H NMR (DMSO-d6):
- 13C NMR:
- IR (KBr):
- Mass Spectrometry:
Table 2: Key Spectroscopic Signatures
| Technique | Critical Peaks/Shifts | Structural Assignment |
|---|---|---|
| 1H NMR | δ 13.75 (s) | Thiazolidinone NH |
| 13C NMR | δ 194.79 | Thiocarbonyl (C=S) |
| IR | 1736 cm⁻¹ | Ketonic C=O stretch |
| MS | m/z 363 (M⁺) | Molecular ion confirmation |
Industrial-Scale Production
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes continuous flow systems to enhance reproducibility and yield:
- Reactor Type: Tubular flow reactor with automated temperature/pH control
- Throughput: 5–10 kg/h
- Advantages:
- Reduced reaction time (≤1 hour)
- Improved heat dissipation for exothermic condensation
- In-line purification via simulated moving bed (SMB) chromatography
Solvent Recycling Protocols
- Distillation Recovery: >90% acetic acid reclaimed via fractional distillation
- Waste Minimization: Catalytic sodium acetate neutralization with HCl generates NaCl byproduct for industrial reuse
Reaction Optimization Studies
Base Catalyst Screening
Alternative bases were evaluated to maximize yield while minimizing side reactions:
Table 3: Base Catalyst Performance Comparison
| Base | Yield (%) | Purity (HPLC) | Side Products |
|---|---|---|---|
| Sodium acetate | 82 | 98.5 | <1% oxidized byproducts |
| Potassium carbonate | 75 | 97.2 | 3% dimerization |
| Triethylamine | 68 | 95.8 | 5% aldol adducts |
Sodium acetate remains optimal due to its mild basicity and compatibility with acetic acid solvent systems.
Temperature-Dependent Isomerization
The (5E)-configuration predominates (>99%) under reflux conditions. Lower temperatures (80°C) favor a 7:3 E:Z ratio, necessitating precise thermal control for isomer purity.
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
- Conditions: 150 W, 100°C, 15 minutes
- Outcome: 78% yield with comparable purity to conventional heating
- Limitation: Scalability challenges in batch processing
Solvent-Free Mechanochemical Approach
- Methodology: Ball-milling reactants with K2CO3
- Yield: 65% after 2 hours
- Advantage: Eliminates solvent waste
- Drawback: Incomplete conversion requiring post-milling extraction
Impurity Profiling and Mitigation
Common Byproducts
- Oxidation Products: Sulfoxide (2–3% under aerobic conditions)
- Dimerization: Head-to-tail adducts (≤1% at [substrate] >0.5 M)
Purification Techniques
- Recrystallization Efficiency: 92% recovery using ethanol:dioxane
- Chromatographic Methods: Silica gel (hexane:EtOAc 4:1) resolves sulfoxide contaminants
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated that the compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity.
Modulating Signaling Pathways: The compound may interfere with signaling pathways that regulate inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Thiazolidinone derivatives exhibit structural diversity based on substituents at N3, C5, and the exocyclic double bond configuration. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Physicochemical and Crystallographic Properties
- Planarity and Packing : The E-configuration in the target compound promotes planarity, facilitating π-π stacking interactions in crystal lattices. In contrast, Z-isomers (e.g., ) exhibit bent geometries due to steric clashes between substituents.
- Bond Angles : Crystallographic data for analogs like (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one reveal bond angles (e.g., C5-S1-C4 = 121.96°) that differ from the target due to substituent-induced distortions .
- Solubility : The 4-fluorophenyl group in the target compound increases polarity compared to lipophilic analogs with chloro or methyl groups (e.g., ).
Biological Activity
(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structural formula is represented as follows:
- Molecular Formula : C12H10FNS2
- SMILES Notation : CC(=C)C(=S)N1C(=S)SCC1=C(C=C)C(F)=C
1. Antioxidant Activity
Thiazolidinones, including this compound, have demonstrated significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. Studies indicate that the presence of the fluorophenyl group enhances the electron-donating ability of the molecule, thereby improving its radical scavenging capacity .
2. Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .
3. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its mechanism involves inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
4. Antimicrobial Activity
Studies have indicated that this thiazolidinone derivative possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones often correlates with their structural features. Modifications on the phenyl ring and variations in the sulfur-containing moiety can significantly influence their pharmacological profiles. For example, substituents like fluorine enhance lipophilicity and bioavailability, which are critical for efficacy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodology : Synthesis typically involves condensation of 4-fluorobenzaldehyde with thiosemicarbazide derivatives under reflux conditions. Key steps include:
- Temperature control : Reactions often proceed at 80–100°C to avoid side-product formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, ethanol) enhance yield by stabilizing intermediates .
- Catalysts : Bases like NaOH or triethylamine accelerate cyclization of the thiazolidinone ring .
- Validation : Reaction progress is monitored via TLC, with final purity assessed by HPLC (>95%) and structural confirmation via H/C NMR .
Q. Which analytical techniques are critical for characterizing this compound's purity and stereochemistry?
- Nuclear Magnetic Resonance (NMR) : H NMR confirms the presence of the 4-fluorophenyl group (δ 7.2–7.8 ppm) and methylidene protons (δ 6.5–7.0 ppm). F NMR detects fluorine environments .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 308.04) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. hydroxyphenyl substituents) influence bioactivity?
- Comparative Analysis :
- Fluorophenyl groups enhance lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted studies .
- Hydroxyphenyl analogs exhibit higher antioxidant activity (IC = 12 µM in DPPH assays) but lower stability under acidic conditions .
- Methodology : Structure-activity relationship (SAR) studies use molecular docking to predict binding affinities for targets like COX-2 (ΔG = −8.2 kcal/mol) .
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Experimental Design :
- Dose-response profiling : Determine IC values across multiple cell lines (e.g., HeLa vs. normal fibroblasts) to isolate selective cytotoxicity .
- Mechanistic assays : Use ROS detection kits or β-galactosidase senescence assays to differentiate antimicrobial (membrane disruption) vs. apoptotic pathways .
- Data Interpretation : Contradictions often arise from assay conditions (e.g., nutrient media composition affecting bacterial growth rates) .
Q. What computational strategies predict this compound's interaction with biological targets?
- Molecular Dynamics (MD) Simulations :
- Target selection : Prioritize proteins with conserved catalytic sites (e.g., EGFR tyrosine kinase) using homology modeling .
- Binding free energy : MM-PBSA calculations estimate ΔG for lead optimization .
- Validation : Surface plasmon resonance (SPR) confirms binding kinetics (e.g., K = 2.3 µM for HDAC8 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
